molecular formula C11H14O4 B289910 Methyl 2,6-dimethoxy-4-methylbenzoate

Methyl 2,6-dimethoxy-4-methylbenzoate

Cat. No.: B289910
M. Wt: 210.23 g/mol
InChI Key: WBINBYCPVTVQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of Methyl 2,6-Dimethoxy-4-Methylbenzoate

Molecular Geometry and Crystallographic Analysis

This compound (C$${11}$$H$${14}$$O$${4}$$) crystallizes in an orthorhombic system with the space group *Pna*2$$1$$. The molecular structure features a central benzene ring substituted with methoxy groups at the 2- and 6-positions, a methyl ester at the 1-position, and a methyl group at the 4-position. X-ray diffraction studies reveal a planar ester group oriented at a dihedral angle of 81.46° relative to the benzene ring, a geometry consistent with steric and electronic effects imposed by the 2,6-dimethoxy substituents.

Key crystallographic parameters include:

  • Lattice constants: $$a = 12.0841(9)$$ Å, $$b = 16.6946(12)$$ Å, $$c = 9.3837(8)$$ Å.
  • Unit cell volume: $$V = 1893.1(3)$$ Å$$^3$$.
  • Hydrogen bonding: Intramolecular O–H···O interactions stabilize the conformation, with bond distances of 2.65–2.78 Å.

The 4-methyl group introduces steric bulk, slightly distorting the benzene ring’s planarity compared to unsubstituted analogs. This substitution also influences crystal packing, favoring van der Waals interactions between methyl groups and C–H···O bonds involving methoxy oxygen atoms.

Table 1: Selected bond lengths and angles
Parameter Value (Å or °)
C1–O2 (ester carbonyl) 1.214
C2–O3 (methoxy) 1.362
C6–O4 (methoxy) 1.358
Dihedral angle (ester/ring) 81.46

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic properties of this compound:

  • HOMO-LUMO gap : 3.72 eV, indicating moderate electronic stability. The HOMO is localized on the benzene ring and methoxy groups, while the LUMO resides on the ester carbonyl group.
  • Dipole moment : 4.01 Debye, driven by the polar ester and methoxy groups.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the lone pairs of methoxy oxygen atoms and the antibonding orbitals of adjacent C–O bonds enhance resonance stabilization.

Nonlinear optical (NLO) properties, calculated using the CAM-B3LYP functional, show a first hyperpolarizability ($$ \beta $$) of $$ 84.4 \times 10^{-36} $$ esu, suggesting potential NLO applications.

Table 2: Quantum chemical parameters
Parameter Value
HOMO energy (eV) -5.72
LUMO energy (eV) -2.00
Chemical hardness (η) 1.86
Electrophilicity (ω) 4.01 eV

Comparative Analysis with Ortho-/Para-Substituted Benzoate Derivatives

Structural and electronic comparisons with related derivatives highlight substitution-driven trends:

  • Methyl 2,6-dimethoxybenzoate (no 4-methyl group):

    • Smaller unit cell volume ($$V = 651.5$$ Å$$^3$$) due to reduced steric bulk.
    • Higher HOMO-LUMO gap (4.10 eV) and lower dipole moment (3.12 Debye).
  • Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate :

    • Planar structure disrupted by sulfonamide groups, leading to a dihedral angle of 89.3°.
    • Enhanced NLO activity ($$ \beta = 273 \times 10^{-36} $$ esu) due to stronger electron-withdrawing effects.
  • Methyl 3,5-dimethylbenzoate :

    • Symmetric substitution reduces dipole moment (2.45 Debye) but increases melting point (145°C vs. 127°C for this compound).
Table 3: Comparative physicochemical properties
Compound Melting Point (°C) HOMO-LUMO (eV) Dipole Moment (Debye)
This compound 127–128 3.72 4.01
Methyl 2,6-dimethoxybenzoate 87–90 4.10 3.12
Methyl 3,5-dimethylbenzoate 145 4.25 2.45

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,6-dimethoxy-4-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(13-2)10(11(12)15-4)9(6-7)14-3/h5-6H,1-4H3

InChI Key

WBINBYCPVTVQIN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC)C(=O)OC)OC

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)OC)OC

Origin of Product

United States

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